REACTION_CXSMILES
|
[CH3:1][C:2]([OH:16])([C:4]([C:6]1[CH:11]=[CH:10][C:9](OCCO)=[CH:8][CH:7]=1)=[O:5])[CH3:3].CC(N1CCOCC1)(C(C1C=CC(SC)=CC=1)=O)C.CCC(N(C)C)(C(C1C=CC(N2CCOCC2)=CC=1)=O)CC1C=CC=CC=1.C1C=CC(C(C(OCCOCCOC(C(C2C=CC=CC=2)=O)=O)=O)=O)=CC=1>C1C=C[CH]C=1.C1C=C[CH]C=1.C1C=CN([C]2C(F)=C=C(F)C=C2)C=1.C1C=CN([C]2C(F)=C=C(F)C=C2)C=1.[Ti]>[OH:16][C:2]([CH3:3])([CH3:1])[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5] |f:4.5.6.7.8,^1:92,97,103,116|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)C1=CC=C(C=C1)SC)N2CCOCC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC1=CC=CC=C1)(C(=O)C2=CC=C(C=C2)N3CCOCC3)N(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
|
Name
|
Irgacure 784
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1=C[CH]C=C1.C1=C[CH]C=C1.C1=CN(C=C1)[C]2C=CC(=C=C2F)F.C1=CN(C=C1)[C]2C=CC(=C=C2F)F.[Ti]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |